molecular formula C13H10O3S B8743120 4-(Phenylsulfinyl)benzoic acid CAS No. 7402-76-8

4-(Phenylsulfinyl)benzoic acid

Cat. No.: B8743120
CAS No.: 7402-76-8
M. Wt: 246.28 g/mol
InChI Key: SGIZMVQAALLJJO-UHFFFAOYSA-N
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Description

4-(Phenylsulfinyl)benzoic acid is a useful research compound. Its molecular formula is C13H10O3S and its molecular weight is 246.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

7402-76-8

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

4-(benzenesulfinyl)benzoic acid

InChI

InChI=1S/C13H10O3S/c14-13(15)10-6-8-12(9-7-10)17(16)11-4-2-1-3-5-11/h1-9H,(H,14,15)

InChI Key

SGIZMVQAALLJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sulphamic acid (0.68 gm, 7.00 mmol) in 2 mL water was added at 0° C. to a mixture of 4-phenylsulfanyl-benzaldehyde (0.5 g, 2.34 mmol) in 10 mL acetone. After 5 minutes sodium chlorite (0.845 g, 9.34 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes. Water was added and the solid obtained was isolated by filtration to afford 0.49 g (85% yield) of 4-benzenesulfinyl-benzoic acid.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.845 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sulphamic acid (0.272 g, 2.80 mmol) in 2 mL water was added to 4-phenylsulfanyl-benzaldehyde (0.2 g, 0.93 mmol) in 5 mL acetone at 0° C. After 5 minutes, sodium chlorite (0.338 g, 3.74 mmol) was added and the mixture stirred at 0° C. for 30 minutes. Sodium chlorite (0.676 g, 7.48 mmol) was then added and the resulting mixture was stirred at room temperature overnight. Water was then added and the resulting solid was filtered to afford 140 mg (60% yield) of 4-benzenesulfinyl-benzoic acid.
Quantity
0.272 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.338 g
Type
reactant
Reaction Step Two
Quantity
0.676 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The solution of 4-phenylsulfanyl-benzaldehyde (0.2 g, 0.93 mmol) in acetone (10 mL) was cooled to 0° C. in an ice bath. A solution of sulfamic acid (0.272 g, 2.8 mmol) in water (1 mL) was added and allowed to stir for 5 minutes at same temperature. An aq. solution of sodium chlorite (0.338 g, 3.7 mmol in 1 mL) was added and thew reaction mixture was allowed to stir for 30 minutes. The progress of the reaction was monitored by TLC. The reaction mixture was diluted with water and the resulting precipitate was filtered, washed with water and dried to get the title compound.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.272 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of 4-(phenylthio)benzoic acid (800 mg, 3.5 mmol) in pyridine (5 mL) and water (5 mL) was added N-phenyl-N,N,N-trimethylammonium tribromide (1.4 g, 3.7 mmol). The mixture was stirred at 20° C. for 12 hours. Then the solvent was evaporated in vacuo to give 4-(phenylsulfinyl)benzoic acid which was used directly without further purification. LRMS (M+H)− m/z: calcd 246.04. found 246.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

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